Sertindole
Sertindole
Sertindole is a phenylindole that is 1H-indole which is substituted on the nitrogen by a p-chlorophenyl group, at position 5 by chlorine, and at position 3 by a piperidin-4-yl group, which is itself substituted on the nitrogen by a 2-(2-oxoimidazolidin-1-yl)ethyl group. It has a role as a serotonergic antagonist, an alpha-adrenergic antagonist, a H1-receptor antagonist and a second generation antipsychotic. It is a phenylindole, an organofluorine compound, an organochlorine compound, a heteroarylpiperidine and an imidazolidinone.
Sertindole, also known as serlect, belongs to the class of organic compounds known as phenylpyrroles. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond. Sertindole is a drug which is used in the treatment of schizophrenia. Sertindole is considered to be a practically insoluble (in water) and relatively neutral molecule. Sertindole has been detected in multiple biofluids, such as urine and blood. Within the cell, sertindole is primarily located in the membrane (predicted from logP).
Sertindole, a neuroleptic, is one of the newer antipsychotic medications available. Serdolect is developed by the Danish pharmaceutical company H. Lundbeck. It is a phenylindole derivative used in the treatment of schizophrenia. It was first marketed in 1996 in several European countries before being withdrawn two years later because of numerous cardiac adverse effects. It has once again been approved and should soon be available on the French and Australian market.
Sertindole, also known as serlect, belongs to the class of organic compounds known as phenylpyrroles. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond. Sertindole is a drug which is used in the treatment of schizophrenia. Sertindole is considered to be a practically insoluble (in water) and relatively neutral molecule. Sertindole has been detected in multiple biofluids, such as urine and blood. Within the cell, sertindole is primarily located in the membrane (predicted from logP).
Sertindole, a neuroleptic, is one of the newer antipsychotic medications available. Serdolect is developed by the Danish pharmaceutical company H. Lundbeck. It is a phenylindole derivative used in the treatment of schizophrenia. It was first marketed in 1996 in several European countries before being withdrawn two years later because of numerous cardiac adverse effects. It has once again been approved and should soon be available on the French and Australian market.
Brand Name:
Vulcanchem
CAS No.:
106516-24-9
VCID:
VC0543027
InChI:
InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)
SMILES:
C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O
Molecular Formula:
C24H26ClFN4O
Molecular Weight:
440.9 g/mol
Sertindole
CAS No.: 106516-24-9
Inhibitors
VCID: VC0543027
Molecular Formula: C24H26ClFN4O
Molecular Weight: 440.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 106516-24-9 |
---|---|
Product Name | Sertindole |
Molecular Formula | C24H26ClFN4O |
Molecular Weight | 440.9 g/mol |
IUPAC Name | 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one |
Standard InChI | InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31) |
Standard InChIKey | GZKLJWGUPQBVJQ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |
Canonical SMILES | C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |
Appearance | Solid powder |
Physical Description | Solid |
Description | Sertindole is a phenylindole that is 1H-indole which is substituted on the nitrogen by a p-chlorophenyl group, at position 5 by chlorine, and at position 3 by a piperidin-4-yl group, which is itself substituted on the nitrogen by a 2-(2-oxoimidazolidin-1-yl)ethyl group. It has a role as a serotonergic antagonist, an alpha-adrenergic antagonist, a H1-receptor antagonist and a second generation antipsychotic. It is a phenylindole, an organofluorine compound, an organochlorine compound, a heteroarylpiperidine and an imidazolidinone. Sertindole, also known as serlect, belongs to the class of organic compounds known as phenylpyrroles. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond. Sertindole is a drug which is used in the treatment of schizophrenia. Sertindole is considered to be a practically insoluble (in water) and relatively neutral molecule. Sertindole has been detected in multiple biofluids, such as urine and blood. Within the cell, sertindole is primarily located in the membrane (predicted from logP). Sertindole, a neuroleptic, is one of the newer antipsychotic medications available. Serdolect is developed by the Danish pharmaceutical company H. Lundbeck. It is a phenylindole derivative used in the treatment of schizophrenia. It was first marketed in 1996 in several European countries before being withdrawn two years later because of numerous cardiac adverse effects. It has once again been approved and should soon be available on the French and Australian market. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO(10 mg/mL) |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-(2-(4-(5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperidinyl)ethyl)-2-imidazolidinone Lu 23-174 Lu-23-174 Serdolect Serlect sertindole sertindole hydrochloride |
Reference | 1: Remezova IP, Lazaryan DS, Voronkov AV, Avramenko NS, Maksimenko TI, Sanzhieva 2: Ihalainen J, Savolainen K, Tanila H, Forsberg MM. Comparison of 3: El-Kosasy AM, Hussein LA, Sedki NG, Salama NN. Micelle enhanced and native 4: Zoccali RA, Bruno A, Muscatello MR. Efficacy and safety of sertindole in 5: Nielsen J, Wang F, Graff C, Kanters JK. QT dynamics during treatment with 6: Nielsen J, Matz J, Mittoux A, Polcwiartek C, Struijk JJ, Toft E, Kanters JK, 7: Muscatello MR, Bruno A, Micali Bellinghieri P, Pandolfo G, Zoccali RA. 8: Ernst Nielsen R, Odur F, Ostergaard T, Munk-Jørgensen P, Nielsen J. Comparison 9: Waldman W, Kaletha K, Sein Anand J. [Acute poisoning with sertindole--a case 10: Wang SM, Han C, Lee SJ, Patkar AA, Masand PS, Pae CU. Asenapine, blonanserin, 11: El-Ragehy NA, Hassan NY, Abdelkawy M, Tantawy MA. Stability-indicating 12: Pae CU. Sertindole: dilemmas for its use in clinical practice. Expert Opin 13: Kállmán J, Pákáski M, Szucs S, Kálmán S, Fazekas O, Santha P, Szabó G, Janka 14: Jørgensen M, Jørgensen PN, Christoffersen CT, Jensen KG, Balle T, 15: Karamatskos E, Lambert M, Mulert C, Naber D. Drug safety and efficacy 16: Kwon JS, Mittoux A, Hwang JY, Ong A, Cai ZJ, Su TP. The efficacy and safety 17: Shin JH, Park SJ, Kim ES, Jo YK, Hong J, Cho DH. Sertindole, a potent 18: Hale AS, Azorin JM, Lemming OM, Mæhlum E. Sertindole in the long-term 19: Nielsen J, Emborg C, Gydesen S, Dybbro J, Aagaard J, Haderup K, Glyngdal P, 20: Nielsen RE, Levander S, Thode D, Nielsen J. Effects of sertindole on |
PubChem Compound | 60149 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume